

Application of AMP-PNP in Cryo-Electron Microscopy of ATPases: Notes and Protocols

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Compound of Interest

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Introduction

Adenosine Triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of molecular machines known as ATPases. These enzymes harness the energy of ATP hydrolysis to perform critical cellular functions, including ion transport, protein folding and degradation, DNA replication, and muscle contraction. Understanding the precise structural mechanics of how ATPases function is paramount for basic research and for developing targeted therapeutics.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of these dynamic complexes. A key challenge in studying ATPases is their inherent flexibility and the transient nature of their conformational states during the ATP hydrolysis cycle. To overcome this, researchers employ non-hydrolyzable ATP analogs to "trap" the enzyme in a specific, stable state that is amenable to structural analysis.

Adenosine 5'-(β,γ -imido)triphosphate (**AMP-PNP**) is a widely used non-hydrolyzable ATP analog. By replacing the oxygen atom between the β and γ phosphates with an imido group (-NH-), **AMP-PNP** can bind to the nucleotide-binding domain (NBD) of an ATPase but is resistant to hydrolysis.^[1] This effectively locks the ATPase in a pre-hydrolysis, ATP-bound conformation, allowing for the high-resolution visualization of this critical functional state.^{[1][2]} This document provides detailed application notes and protocols for utilizing **AMP-PNP** in the cryo-EM study of ATPases.

Application Notes

Principle of Trapping ATPase States with AMP-PNP

The catalytic cycle of most ATPases involves a series of conformational changes driven by ATP binding, hydrolysis, and subsequent product (ADP and Pi) release.[3] For many ATPases, such as ABC transporters, ATP binding triggers a significant structural rearrangement, like the dimerization of NBDs, which shifts the transporter from an inward-facing to an outward-facing conformation.[2][3][4]

AMP-PNP mimics the ATP-bound state, stabilizing the enzyme in its pre-hydrolysis conformation.[1] For example, in studies of the mycobacterial ABC transporter Rv1217c–1218c, **AMP-PNP** binding induced a closed conformation of the NBDs, leading to the collapse of the outer leaflet cavity and the opening of a periplasmic gate, providing insights into substrate export.[2] Similarly, in the human mitochondrial ABC transporter ABCB7, **AMP-PNP** was used to determine the structure of the inward-facing open conformation at 3.3 Å resolution.[5][6]

Advantages of Using AMP-PNP:

- **Stabilization of Pre-Hydrolysis State:** It allows for the structural determination of the ATP-bound state, which is often transient and difficult to capture.
- **Mechanistic Insights:** By comparing the **AMP-PNP**-bound structure with apo (nucleotide-free) or ADP-bound structures, researchers can deduce the conformational changes that drive the enzyme's function.[2]
- **Homogeneous Sample:** It promotes conformational homogeneity in the sample, which is crucial for high-resolution reconstruction in single-particle cryo-EM.

Limitations and Alternatives:

- **Imperfect Mimic:** The P-N-P bond angle and charge distribution in **AMP-PNP** differ slightly from the P-O-P bond in ATP, which can sometimes lead to conformations that do not perfectly represent the true ATP-bound state.
- **Slow Hydrolysis:** Some ATPases are capable of slowly hydrolyzing **AMP-PNP**. [7]

- Alternative Analogs: Other non-hydrolyzable analogs like ATPyS (Adenosine 5'-O-[3-thio]triphosphate) or transition-state analogs like ADP-AIFx can be used to trap different states (e.g., pre-hydrolysis or transition states for hydrolysis). The choice of analog can be protein-dependent and may require empirical testing. For instance, studies on the AAA+ ATPase p97 successfully used ATPyS to resolve three distinct coexisting functional states.[\[5\]](#)

Quantitative Data Summary

The following table summarizes quantitative data from several cryo-EM studies of ATPases utilizing **AMP-PNP** or other ATP analogs.

Protein	Organism	Ligand(s)	PDB / EMDB ID(s)	Resolution (Å)	Key Finding / Conformati on Captured
ABCB7	Homo sapiens	AMP-PNP, Mg ²⁺	7VGF / EMD-31967	3.3	Inward-facing open conformation. [5] [6] [8] [9]
Rv1217c–1218c	Mycobacterium tuberculosis	AMP-PNP, Mg ²⁺	8K1O / EMD-36797	3.1	Closed NBDs, outward-open conformation proposed for substrate export. [2]
p97 (VCP)	Homo sapiens	ATPyS	5FTM / EMD-3298	3.2	A conformational state showing upward displacement of the N-terminal domain when ATPyS is bound to both D1 and D2 domains. [5] [10]
p97 (VCP)	Homo sapiens	ATPyS	5FTN / EMD-3299	3.3	A distinct, coexisting functional state trapped

					with ATPyS. [1]
BfpD (T4P ATPase)	Escherichia coli	ADP, AMP-PNP	6N5M	3.0	Hexameric ring with 6-fold symmetry, suggesting a concerted hydrolysis model. [11]
Thorase (AAA+ ATPase)	Mus musculus	AMP-PNP	N/A	N/A	Supported limited formation of helical filaments compared to ATPyS. [12] [13] [14] [15]

Experimental Protocols

Below are generalized and specific protocols for the preparation and analysis of **AMP-PNP**-bound ATPase samples for cryo-EM.

General Protocol: Sample Preparation with AMP-PNP for Cryo-EM

This protocol outlines the key steps from purified protein to a vitrified grid ready for imaging.

- Protein Purification:
 - Express and purify the ATPase of interest to >95% homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
 - The final size-exclusion chromatography step should be performed in a buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT). For

membrane proteins, include a suitable detergent (e.g., GDN, DDM) at a concentration just above its critical micelle concentration.

- Nucleotide Exchange and Incubation:
 - Concentrate the purified protein to a working concentration (typically 0.5 - 5 mg/mL).
 - Add **AMP-PNP** to a final concentration of 2-5 mM. Ensure MgCl_2 is also present in at least an equimolar concentration to the nucleotide, as Mg^{2+} is a critical cofactor for nucleotide binding.
 - Incubate the protein-nucleotide mixture. Incubation times can vary, but a common starting point is 30-60 minutes on ice or at 4°C to ensure complete binding and conformational stabilization.
- Cryo-EM Grid Preparation (Vitrification):
 - Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) for 30-60 seconds to render the surface hydrophilic.
 - Using a vitrification robot (e.g., FEI Vitrobot), apply 3-4 μL of the protein-**AMP-PNP** sample to the glow-discharged grid in a chamber maintained at 4°C and 100% humidity.
 - Blot the grid for 3-6 seconds to remove excess liquid, creating a thin aqueous film.
 - Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[16]
- Cryo-EM Data Acquisition:
 - Transfer the vitrified grids to a Titan Krios or equivalent transmission electron microscope operating at 300 kV.
 - Use automated data collection software (e.g., EPU, SerialEM) to acquire a large dataset of micrographs on a direct electron detector (e.g., Gatan K2/K3).
 - Typical parameters include a pixel size of $\sim 1.0 \text{ \AA}/\text{pixel}$, a total dose of $50\text{-}70 \text{ e}^-/\text{\AA}^2$, and fractionating the exposure into 40-60 movie frames.

- Image Processing and 3D Reconstruction:
 - Perform movie frame alignment and dose-weighting to correct for beam-induced motion (e.g., using MotionCor2).
 - Estimate the contrast transfer function (CTF) for each micrograph (e.g., using CTFFIND4). [\[17\]](#)
 - Pick particles automatically using a template-free method (e.g., Laplacian-of-Gaussian) or template-based picking.
 - Perform several rounds of 2D classification to remove poor particles and select well-defined classes.
 - Generate an ab initio 3D model and perform 3D classification to sort out conformational heterogeneity.
 - Select the best particle subset for 3D refinement to generate a high-resolution map.

Example Protocol: Time-Resolved Analysis of V/A-ATPase

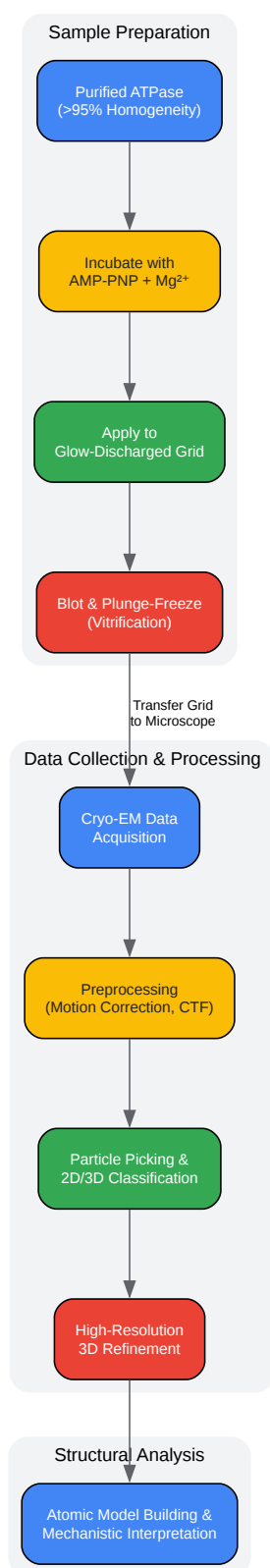
While this specific study used ATP to observe intermediates, the time-resolved methodology can be adapted for **AMP-PNP** to study the kinetics of conformational trapping.

- Objective: To capture short-lived intermediates during the activation process.
- Methodology:
 - Prepare the nucleotide-free V/A-ATPase in a reaction buffer (e.g., 50 mM Tris-Cl, pH 8.0). [\[3\]](#)
 - Initiate the reaction by mixing the enzyme with the buffer containing **AMP-PNP** and Mg^{2+} .
 - After a specific incubation time (e.g., 5 seconds, 30 seconds, 60 seconds), apply a small volume of the reaction mixture to a glow-discharged grid. [\[3\]](#)[\[16\]](#)

- Immediately blot and plunge-freeze the grid in liquid ethane to trap the conformational state present at that time point.[3][16]
- By preparing grids at different time points, one can collect datasets that represent different stages of the nucleotide-binding and conformational change process, providing a pseudo-temporal resolution of the event.[16]

Visualizations: Workflows and Pathways

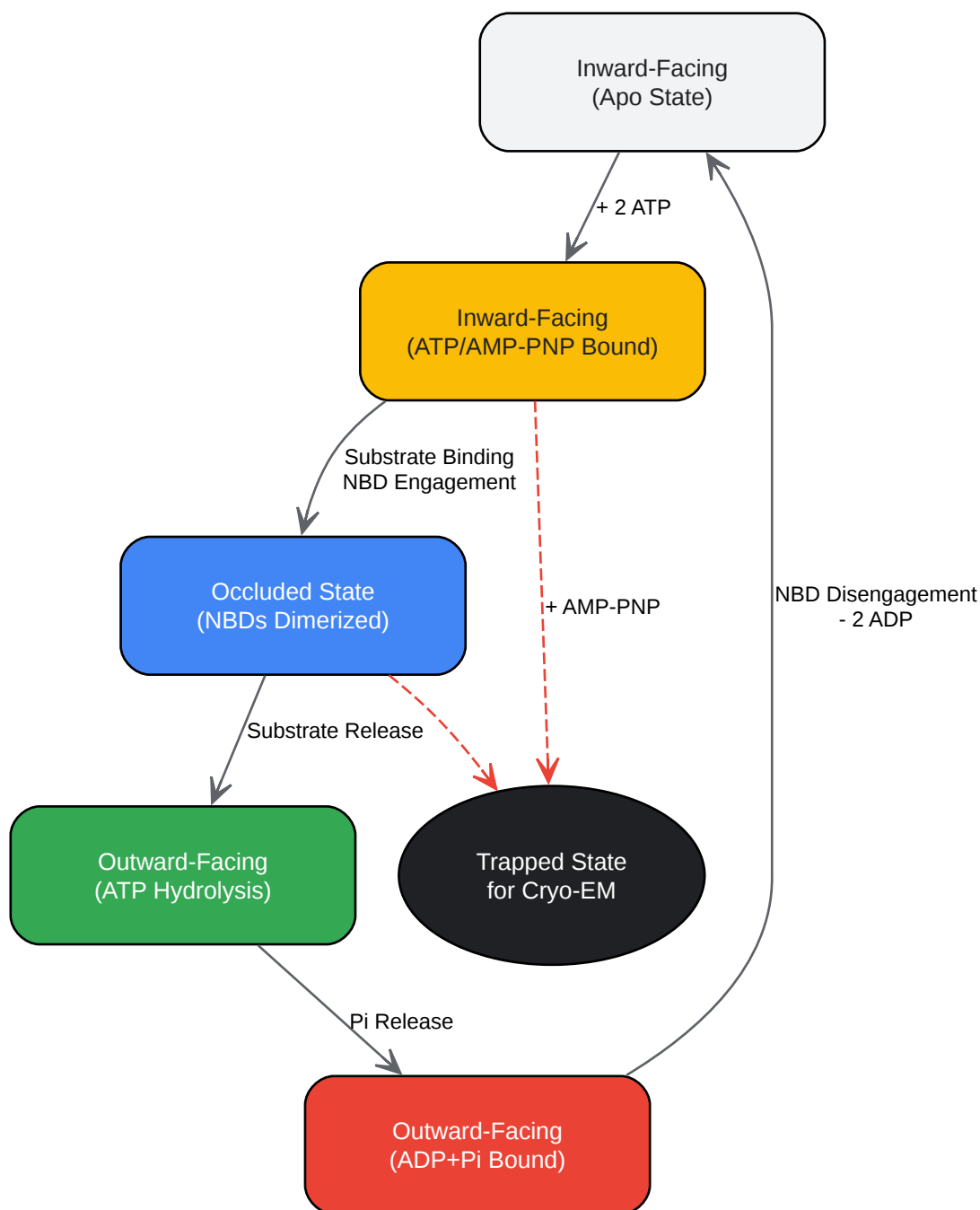
Experimental Workflow for Cryo-EM of ATPases with AMP-PNP



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Caption: General experimental workflow for ATPase structural studies using **AMP-PNP** and cryo-EM.

Conformational Cycle of an ABC Transporter



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Caption: The transport cycle of an ABC transporter showing where **AMP-PNP** traps the complex.

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References

- 1. EMDB-3299: Cryo-EM structure of human p97 bound to ATPgS (Conformation III) - Yorodumi [pdbj.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2.3 Å resolution cryo-EM structure of human p97 and mechanism of allosteric inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of AMP-PNP-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inter-ring rotations of AAA ATPase p97 revealed by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. 7vgf - cryo-EM structure of AMP-PNP bound human ABCB7 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. EMDB-3298: Cryo-EM structure of human p97 bound to ATPgS (Conformation II) - Yorodumi [pdbj.org]
- 11. Cryo-EM Structure of the Type IV Pilus Extension ATPase from Enteropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM structures of a mycobacterial ABC transporter that mediates rifampicin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cryo-EM Structure of AAA + ATPase Thorase Reveals Novel Helical Filament Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]
- 16. Cryo-EM analysis of V/A-ATPase intermediates reveals the transition of the ground-state structure to steady-state structures by sequential ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and cryoelectron microscopy structure determination of human V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
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